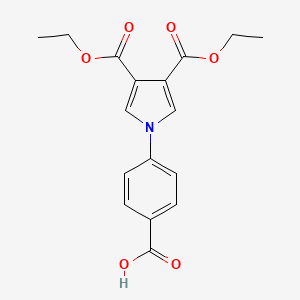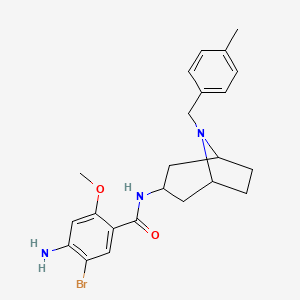
Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(321)oct-3-yl)-, exo-” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” likely involves multiple steps, including:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of substituents: The amino, bromo, and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the azabicyclo structure: This step may involve cyclization reactions using appropriate precursors.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis while ensuring cost-effectiveness and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions may target the bromo group, converting it to a hydrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biological research, the compound could be used to study receptor-ligand interactions, particularly if it exhibits activity at specific biological targets.
Medicine
Medicinally, the compound may have potential as a therapeutic agent, particularly if it exhibits activity similar to other benzamides. It could be investigated for its antipsychotic, antiemetic, or analgesic properties.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” would depend on its specific biological activity. If it acts as a receptor ligand, it may bind to specific receptors and modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler structure with known antipsychotic and antiemetic properties.
4-Amino-5-bromo-2-methoxybenzamide: A related compound with similar substituents.
N-(8-((4-Methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide: A compound with a similar azabicyclo structure.
Uniqueness
The uniqueness of “Benzamide, 4-amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-” lies in its combination of substituents and the azabicyclo structure, which may confer unique biological activity and chemical reactivity.
Propiedades
Número CAS |
76351-92-3 |
|---|---|
Fórmula molecular |
C23H28BrN3O2 |
Peso molecular |
458.4 g/mol |
Nombre IUPAC |
4-amino-5-bromo-2-methoxy-N-[8-[(4-methylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C23H28BrN3O2/c1-14-3-5-15(6-4-14)13-27-17-7-8-18(27)10-16(9-17)26-23(28)19-11-20(24)21(25)12-22(19)29-2/h3-6,11-12,16-18H,7-10,13,25H2,1-2H3,(H,26,28) |
Clave InChI |
AOSVRVZIJAJYBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2C3CCC2CC(C3)NC(=O)C4=CC(=C(C=C4OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


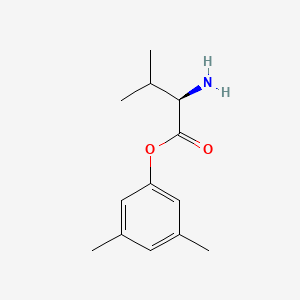
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
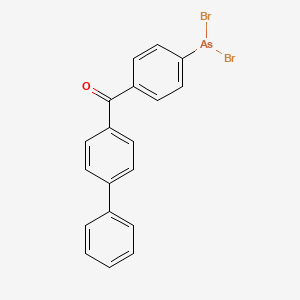
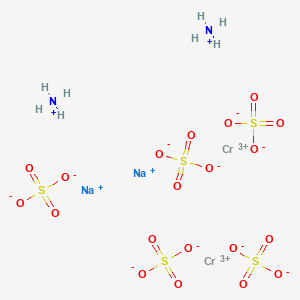
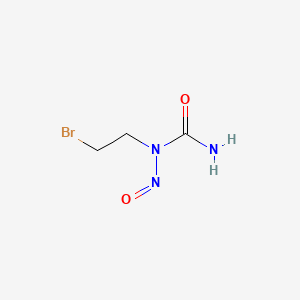
![3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13807351.png)
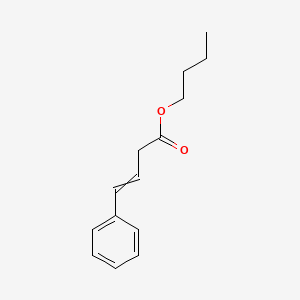
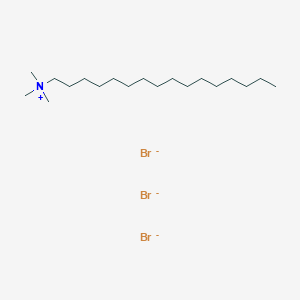
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)


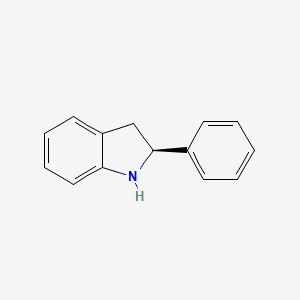
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
